Dazomet

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La biosíntesis de GDP-L-fucosa implica una serie de reacciones enzimáticas que comienzan con GDP-D-manosa. El primer paso es la deshidratación de GDP-D-manosa catalizada por GDP-D-manosa 4,6-deshidratasa, lo que da como resultado GDP-4-ceto-6-desoximanosa. Este intermedio se convierte entonces en GDP-L-fucosa mediante la enzima GDP-4-ceto-6-desoxi-D-manosa 3,5-epimerasa-4-reductasa .

Métodos de producción industrial: La producción industrial de GDP-L-fucosa se puede lograr utilizando microorganismos recombinantes, como Escherichia coli. Mediante la sobreexpresión de los genes que codifican las enzimas necesarias, se puede producir GDP-L-fucosa en grandes cantidades. La optimización de las condiciones de fermentación, como el pH y la temperatura, aumenta aún más el rendimiento .

Análisis De Reacciones Químicas

Primary Decomposition Reaction

Dazomet decomposes to release methyl isothiocyanate (MITC) , its primary bioactive metabolite, through hydrolysis. This reaction is critical for its pesticidal activity :

Secondary products include formaldehyde, monomethylamine, and hydrogen sulfide. MITC accounts for >90% of the pesticidal efficacy, targeting soil-borne pathogens via thiol-group inhibition .

Hydrolysis Under Varied pH Conditions

This compound’s stability is highly pH-dependent :

| Condition | Half-Life (Hours) | Degradation Rate Constant (k, day⁻¹) |

|---|---|---|

| 0.1N HCl (pH ~1) | 0.62 | 26.6 |

| 0.1N NaOH (pH ~13) | Immediate | - |

| Neutral Water | >24 | 0.028–0.035 |

-

Acidic conditions : Accelerate decomposition, with MITC generation peaking within 2 hours .

-

Alkaline conditions : Rapid hydrolysis, causing immediate MITC release .

Thermal Stability and Volatilization

This compound exhibits moderate thermal stability but degrades rapidly under elevated temperatures :

-

Storage stability : No decomposition at 50°C for 2 years in sealed containers .

-

Field conditions : Half-life ranges from 1.16–4.71 days depending on soil temperature and granule size .

| Temperature (°C) | MITC Volatilization Rate (% of applied dose) |

|---|---|

| 4 | 12.4 |

| 25 | 68.9 |

| 35 | 91.2 |

Volatilization dominates MITC dissipation, with >90% lost to the atmosphere at 35°C .

Particle Size-Dependent Degradation

Granule size significantly impacts reaction kinetics :

| Granule Size (μm) | Half-Life (Days) at 360 mg/kg Dose |

|---|---|

| <100 | 1.21–2.86 |

| 100–200 | 1.32–3.12 |

| 200–300 | 1.45–3.98 |

| 300–400 | 1.76–4.27 |

| >400 | 1.16–4.71 |

Smaller particles (<100 μm) degrade 2–3× faster than larger granules (>400 μm) due to increased surface area .

Environmental Degradation Pathways

This compound’s environmental fate involves multiple pathways :

-

Hydrolysis : Dominant in moist soils, producing MITC.

-

Photolysis : MITC undergoes rapid photodegradation in the atmosphere (half-life <1 hour).

-

Microbial degradation : Enhanced in soils with prior fumigation history, reducing efficacy over time .

Interaction with Soil Components

Aplicaciones Científicas De Investigación

Control of Soil-Borne Pathogens

Dazomet is primarily employed to manage various soil-borne diseases across different crops. Its efficacy has been demonstrated in several studies:

- Watermelon Fusarium Wilt : Research indicates that this compound application significantly suppresses the incidence of Fusarium wilt in watermelon. In a controlled field experiment, disease incidence dropped from over 98% in untreated plots to approximately 34% post-treatment, highlighting its potential in disease management strategies .

- Chrysanthemum and Ginseng : At an application rate of 274.5 kg/hm², this compound effectively prevented chrysanthemum rot and reduced root rot incidence in American ginseng by 69.39% .

- Ginger and Other Crops : this compound has also shown effectiveness against root-knot nematodes in ginger, leading to a yield increase of 37.37% when combined with beneficial microbial treatments .

Enhancement of Soil Microbial Communities

This compound not only controls pathogens but also modifies the soil microbial community structure, promoting beneficial microorganisms:

- Microbial Diversity : Studies have shown that this compound treatment increases the abundance of beneficial genera such as Pseudomonas and Bacillus, while decreasing pathogenic fungi like Fusarium. This shift supports healthier plant growth and resilience against diseases .

- Soil Health Improvement : The application of this compound has been linked to enhanced soil properties, including increased available phosphorus and organic matter content, which are critical for sustainable agricultural practices .

Integrated Pest Management

The synergistic effects of this compound when used in combination with biocontrol agents have been documented:

- Combination with Biocontrol Agents : A study demonstrated that pre-treatment with this compound enhances the efficacy of biocontrol agents against root-knot nematodes. The combination significantly suppressed nematode penetration into tomato roots, achieving higher control efficiency compared to using either method alone .

Table 1: Summary of this compound Efficacy in Various Studies

| Crop | Application Rate (kg/hm²) | Disease Controlled | Control Efficacy (%) |

|---|---|---|---|

| Watermelon | Not specified | Fusarium wilt | 65.83 (from 98%) |

| Chrysanthemum | 274.5 | Rotavirus damage | Significant reduction |

| American Ginseng | Not specified | Root rot | 69.39 |

| Ginger | Not specified | Root-knot nematodes | 80 (combined treatment) |

| P. notoginseng | Varies | General soil-borne pathogens | Increased yield |

Safety and Environmental Considerations

While this compound is effective, it poses risks to aquatic organisms and should be used judiciously to mitigate environmental impacts . Its application requires careful consideration of dosage and timing to ensure safety for non-target species.

Mecanismo De Acción

GDP-L-fucosa ejerce sus efectos a través de su función como sustrato donante para las fucosiltransferasas. Estas enzimas transfieren la porción de fucosa de GDP-L-fucosa a moléculas aceptoras específicas, formando glicanos fucosilados. El proceso de fucosilación es crucial para varias funciones biológicas, incluida la adhesión célula-célula, la respuesta inmunitaria y el desarrollo . Los objetivos moleculares y las vías implicadas en estos procesos incluyen selectinas, receptores Notch y otras proteínas de unión a glicanos .

Comparación Con Compuestos Similares

GDP-L-fucosa es único entre los azúcares de nucleótidos debido a su papel específico en la fucosilación. Los compuestos similares incluyen GDP-D-manosa, GDP-L-galactosa y GDP-L-ramnosa, que también están involucrados en la biosíntesis de glicanos pero difieren en sus funciones específicas y moléculas diana . Por ejemplo, GDP-D-manosa es un precursor de la síntesis de GDP-L-fucosa, mientras que GDP-L-galactosa y GDP-L-ramnosa participan en la biosíntesis de otros tipos de glicanos .

Actividad Biológica

Dazomet, a soil fumigant with the chemical formula , is primarily used in agriculture to control soil-borne pathogens, nematodes, and weeds. Its biological activity is largely attributed to its decomposition into methyl isothiocyanate (MITC), which exhibits potent biocidal properties. This article reviews the biological activity of this compound, focusing on its effects on soil microbial communities, plant health, and its efficacy against specific pathogens.

Upon application, this compound undergoes hydrolysis to form MITC, a compound that disrupts cellular processes in target organisms. MITC acts by inhibiting the growth of various pathogens and nematodes through:

- Disruption of cellular integrity : MITC penetrates microbial cell walls, leading to cell lysis.

- Inhibition of enzyme activity : It interferes with key metabolic pathways essential for pathogen survival.

Effects on Soil Microbial Communities

This compound application significantly alters the composition and diversity of soil microbial communities. Research indicates that beneficial microbial genera such as Pseudomonas, Bacillus, and Nitrolancea increase in abundance following this compound treatment, while pathogenic fungi like Fusarium diminish. This shift is crucial for enhancing plant health and suppressing diseases.

Table 1: Changes in Soil Microbial Community After this compound Application

| Microbial Group | Relative Abundance Change (%) | Pathogen Control Effect |

|---|---|---|

| Pseudomonas | +30% | Yes |

| Bacillus | +25% | Yes |

| Nitrolancea | +20% | Yes |

| Fusarium | -40% | Yes |

| Penicillium | +15% | Yes |

Efficacy Against Specific Pathogens

This compound has been shown to effectively control various soil-borne diseases:

- Watermelon Fusarium Wilt : this compound fumigation reduced the incidence of Fusarium wilt in watermelon by altering the soil microbial community structure, enhancing beneficial microbes while suppressing pathogens .

- Ginger Root-Knot Nematodes : A study demonstrated that this compound application led to an 80% reduction in root-knot nematode populations, significantly improving ginger yields by 37.37% .

- Ginger Bacterial Wilt : Research indicated that this compound serves as a viable alternative to methyl bromide for controlling bacterial wilt caused by Ralstonia solanacearum, showcasing its broad-spectrum efficacy against both fungal and bacterial pathogens .

Case Studies

- Watermelon Cultivation Study : Conducted over two years, this study revealed that this compound application not only suppressed Fusarium wilt but also improved overall soil health by increasing available phosphorus levels, which correlated positively with beneficial microbial populations .

- Ginger Production Enhancement : In trials where this compound was combined with beneficial microbes like Rhodopseudomonas palustris, a synergistic effect was observed, leading to enhanced ginger yield and reduced nematode numbers .

Environmental Considerations

While this compound is effective in controlling soil-borne diseases, there are environmental concerns associated with its use:

- Microbial Resistance : Repeated applications can lead to increased resistance among certain pathogens, necessitating careful management strategies .

- Soil Health Impacts : Although initial reductions in microbial diversity are observed post-fumigation, studies suggest that these effects are temporary and recovery occurs over time .

Propiedades

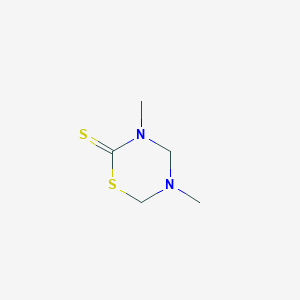

IUPAC Name |

3,5-dimethyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S2/c1-6-3-7(2)5(8)9-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYICIQNSGETAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C(=S)SC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S2 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024902 | |

| Record name | Dazomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dazomet appears as white crystals or off-white powder. Pungent, acrid odor. (NTP, 1992), White crystals with a mildly pungent odor; [HSDB], WHITE OR COLOURLESS CRYSTALS. | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dazomet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

93 °C | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), SOL IN WATER (0.12% AT 25 °C); INSOL IN CARBON TETRACHLORIDE, Reacts with water; soluble in ethanol., Organic solvents 0.0 g/100 ml, isopropanol 0.5 g/100 ml, xylene 1.1 g/100 ml, ethanol 3.0 g/100 ml, ethylene glycol 3.0 g/100 ml, ethylene glycol monomethyl ether 5.0 g/100 ml, dioxane 8.0 g/100 ml, acetone 13.1 g/100 ml, trichloroethylene 30.0 g/100 ml, chloroform 30 g/100 ml, dimethyl sulfoxide, 30 g/100 ml, dimethyl formamide 30 g/100 ml., Solubility (20 °C): 400 g/kg cyclohexane; 391 g/kg chloroform; 173 g/kg acetone; 51 g/kg benzene; 15 g/kg ethanol; 6 g/kg diethyl ether., For more Solubility (Complete) data for DAZOMET (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.3 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.30 at 20 °C, Relative density (water = 1): 1.3 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.77 mmHg at 68 °F (NTP, 1992), 0.0000028 [mmHg], 2.8X10-6 mm Hg at 20 °C | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dazomet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Needles from benzene | |

CAS No. |

533-74-4 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylformocarbothialdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazomet [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAZOMET | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dazomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dazomet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAZOMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7419CG4W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

248 °F (decomposes) (NTP, 1992), 106 °C | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MITC affect soilborne pathogens and pests?

A2: MITC is a potent biocide that disrupts vital cellular processes in target organisms. While the exact mechanisms can vary, research suggests that MITC can interfere with respiration, enzyme activity, and DNA synthesis, leading to cell death [, , ]. For instance, dazomet effectively reduces the percentage of roots with Pythium and Fusarium spp. [].

Q2: Are there any indirect benefits of this compound application on plant growth?

A3: Yes, beyond direct pest and pathogen control, this compound can indirectly promote plant growth. By suppressing soilborne pathogens, this compound can reduce disease incidence and improve seedling establishment [, , , , ]. Additionally, this compound application can alter the soil microbial community composition, potentially favoring beneficial microorganisms that contribute to plant health and nutrient availability [, , ]. For example, this compound application has been shown to increase the abundance of Bacillus and Pseudomonas, which are considered beneficial soil bacteria [].

Q3: What is the chemical structure of this compound?

A3: this compound is a heterocyclic compound with the chemical name tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 162.24 g/mol.

Q5: What factors influence this compound's decomposition and efficacy?

A6: Several environmental factors influence this compound's decomposition rate and, consequently, its efficacy. These include soil temperature, water content, pH, texture, and organic matter content [, , , , ]. For example, this compound degradation increases with increasing soil temperature and water content, with optimal ranges identified in studies []. Additionally, this compound degrades faster in alkaline soils compared to acidic soils [].

Q6: How does soil organic matter affect this compound efficacy?

A7: High organic matter content can reduce this compound's efficacy by binding to MITC and reducing its availability for pest and pathogen control []. This highlights the importance of considering soil characteristics when determining appropriate this compound application rates [].

Q7: How does the formulation of this compound affect its application and efficacy?

A11: this compound is commercially available in various formulations, including granular and dust formulations [, ]. The choice of formulation can influence its application method, distribution in the soil, and ultimately, its efficacy. For instance, granular formulations are typically incorporated into the soil, while dust formulations can be applied as a soil drench [].

Q8: What are the regulatory considerations regarding this compound use?

A12: As a fumigant, this compound use is subject to regulations to ensure its safe and environmentally responsible application. Specific regulations vary depending on location and intended use, but generally cover aspects such as application rates, timing, and personal protective equipment requirements [, ].

Q9: How is the efficacy of this compound evaluated?

A14: this compound's efficacy is typically assessed through field trials and laboratory experiments. Researchers evaluate its impact on target organisms, such as nematodes, fungi, and weeds, as well as its effects on crop yield and quality [, , , , , , , , , , , , , , , , , , ]. For example, one study found that this compound effectively controlled root-knot nematode (Meloidogyne incognita) and weed species in a tomato nursery [].

Q10: How are this compound and MITC concentrations measured in environmental samples?

A19: Various analytical techniques are used to measure this compound and MITC concentrations in environmental samples, such as soil and air. Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly employed due to its sensitivity and ability to separate and quantify different volatile compounds [, ].

Q11: What is the environmental fate of this compound and MITC?

A20: After application, this compound rapidly degrades in the soil, primarily through hydrolysis, to form MITC []. MITC, being volatile, can dissipate into the atmosphere or be further degraded in the soil by microbial activity or chemical reactions [, ].

Q12: What are the environmental concerns associated with this compound?

A21: While this compound can be an effective soil fumigant, its use raises environmental concerns. The release of MITC into the atmosphere can contribute to air pollution []. Proper application techniques, such as soil incorporation and irrigation, are crucial to minimize volatilization losses [, , ]. Additionally, this compound's broad-spectrum activity means it can impact non-target soil organisms, potentially disrupting soil biodiversity and ecological balance [].

Q13: How does the solubility of this compound affect its distribution and efficacy?

A22: this compound's solubility in water plays a crucial role in its distribution and efficacy. Upon contact with soil moisture, this compound dissolves and forms MITC gas. This gas can then diffuse through soil pores, reaching target organisms [, , ]. Factors like soil moisture content and texture can influence this compound's dissolution and subsequent efficacy [, , ].

Q14: Are there any alternatives to this compound for soil fumigation?

A14: Yes, researchers and practitioners are actively exploring alternatives to this compound due to environmental concerns and the phasing out of certain fumigants like methyl bromide. Some alternatives include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.